Cas no 32016-31-2 (benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

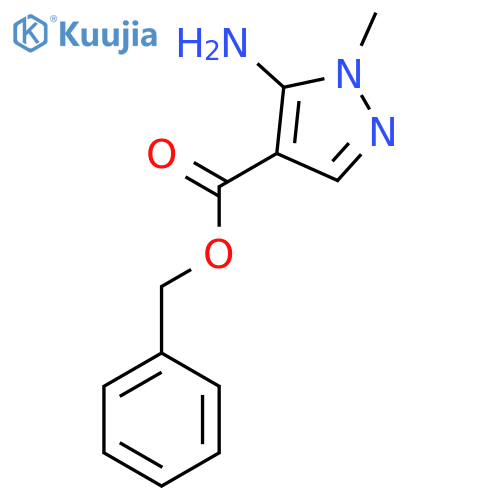

32016-31-2 structure

商品名:benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- EN300-1624162

- 32016-31-2

-

- インチ: 1S/C12H13N3O2/c1-15-11(13)10(7-14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3

- InChIKey: NZFFCHURURLYST-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=NN(C)C=1N)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 231.100776666g/mol

- どういたいしつりょう: 231.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.1Ų

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1624162-1.0g |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1624162-0.25g |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 0.25g |

$840.0 | 2023-06-04 | ||

| Enamine | EN300-1624162-50mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 50mg |

$528.0 | 2023-09-22 | ||

| Enamine | EN300-1624162-100mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 100mg |

$553.0 | 2023-09-22 | ||

| Enamine | EN300-1624162-5000mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 5000mg |

$1821.0 | 2023-09-22 | ||

| Enamine | EN300-1624162-10000mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 10000mg |

$2701.0 | 2023-09-22 | ||

| Enamine | EN300-1624162-0.05g |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 0.05g |

$768.0 | 2023-06-04 | ||

| Enamine | EN300-1624162-0.5g |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 0.5g |

$877.0 | 2023-06-04 | ||

| Enamine | EN300-1624162-250mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 250mg |

$579.0 | 2023-09-22 | ||

| Enamine | EN300-1624162-2500mg |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate |

32016-31-2 | 2500mg |

$1230.0 | 2023-09-22 |

benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

32016-31-2 (benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量